4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide
Description
4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide is a sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a 4-fluorobenzylthio group at position 2. This compound belongs to the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .
For example, describes a two-step synthesis for related thiadiazoles: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by (2) alkylation with appropriate reagents .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S2/c1-7-12-13-10(15-7)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRSYAKOCJHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide typically involves the reaction of 4-fluorobenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide are significant and include:
1. Antimicrobial Activity
- Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit activity against a range of bacteria and fungi. For instance, derivatives similar to this compound have shown effectiveness against resistant strains of bacteria .
2. Antiviral Activity
- Studies have demonstrated that certain thiadiazole derivatives possess antiviral properties. For example, compounds derived from the thiadiazole structure have been evaluated for their ability to inhibit viral replication in vitro. This includes activity against viruses such as the Tobacco Mosaic Virus (TMV) and other plant viruses .
3. Anticancer Potential
- Some research has highlighted the anticancer potential of thiadiazole derivatives. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Compounds with similar structures have been studied for their ability to target specific pathways involved in cancer progression .
4. Agricultural Applications
- Thiadiazole compounds are also explored in agricultural chemistry as potential pesticides or herbicides due to their effectiveness against plant pathogens. Their application can help in managing crop diseases effectively while minimizing environmental impact .
Case Studies
Several studies provide insights into the efficacy and applications of thiadiazole derivatives:
Case Study 1: Antiviral Efficacy
A study synthesized several thiadiazole derivatives and evaluated their antiviral activity against TMV. Among the synthesized compounds, those with a structural resemblance to this compound exhibited significant inhibition rates comparable to established antiviral agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity, suggesting their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide involves its interaction with biological targets through the thiadiazole ring. The mesoionic nature of the thiadiazole ring allows it to cross cellular membranes and interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Features :
- Thiadiazole core : Provides aromaticity and stability, enabling π-π stacking interactions in biological targets.
- Methyl group (C-5) : Enhances lipophilicity and may influence steric interactions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and reported activities:
Physicochemical Properties
- Lipophilicity: The 4-fluorobenzyl group increases logP compared to non-fluorinated analogs (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine), enhancing blood-brain barrier penetration . Sulfamethizole’s sulfonamide group reduces lipophilicity, favoring renal excretion over tissue accumulation .
Key Research Findings
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Fluorine at the benzyl position enhances stability and target affinity. Replacement with chlorine (e.g., in 4-chlorobenzyl analogs) may further alter electronic properties but could increase toxicity .
- Sulfur Linkage : Sulfides (vs. sulfonamides) exhibit distinct reactivity, enabling disulfide bond formation or interaction with metal ions in biological systems .
Synthetic Feasibility :
- Alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with 4-fluorobenzyl bromide is a scalable route, as demonstrated for related compounds .
Biological Activity
The compound 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide belongs to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its role in modulating biological activity through various mechanisms.
Research indicates that compounds containing the thiadiazole moiety often interact with multiple biological targets. For this compound:
- Neurokinin 3 Receptor (NK3R) Antagonism : Similar compounds have shown antagonistic activity at NK3R, which plays a critical role in regulating hormonal pathways and has implications in reproductive health.
- Antimicrobial Activity : Thiadiazole derivatives have been explored for their antimicrobial properties, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiadiazole derivatives, including those structurally similar to this compound:
- Cell Line Studies : Compounds with similar structures have demonstrated cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, certain derivatives exhibited IC50 values as low as , indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 () |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
Antiviral Activity
Thiadiazole derivatives have also been assessed for antiviral properties:
- Inhibition of Tobacco Mosaic Virus (TMV) : Some derivatives showed approximately 50% inhibition against TMV, indicating potential as antiviral agents .
Synthesis and Yield
The synthesis of thiadiazole derivatives typically involves multi-step reactions. A common synthetic route includes:
- Formation of Thiadiazole Ring : Starting from appropriate precursors, the thiadiazole ring is formed through cyclization reactions.
- Substitution Reactions : The introduction of the fluorobenzyl group is accomplished via nucleophilic substitution methods.
The yields for these reactions can vary; however, yields reported in literature range from to depending on the specific reaction conditions used .
Case Study: Antitumor Activity
In a study evaluating a series of thiadiazole derivatives for anticancer activity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide, and how is purity validated?
- Synthesis Methodology : The compound can be synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under reflux to form the 1,3,4-thiadiazole core.
Alkylation : Treat the intermediate 5-methyl-1,3,4-thiadiazol-2-thiol with 4-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ .
- Purity Validation :
- TLC : Monitor reaction progress using silica gel plates (e.g., chloroform/methanol 9:1).
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S (e.g., ±0.3% deviation) .
- Table 1 : Key Synthetic Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | CS₂, thiosemicarbazide | Reflux, 4–6 h | 65–75 |
| 2 | 4-Fluorobenzyl bromide, K₂CO₃ | DMF, 80°C, 12 h | 70–80 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H NMR : Identify protons on the 4-fluorobenzyl group (δ 7.32–7.45 ppm, multiplet) and methyl group (δ 2.50 ppm, singlet) .
- IR Spectroscopy : Confirm S–S (500–550 cm⁻¹) and C–F (1220–1280 cm⁻¹) bonds .
- Mass Spectrometry : Molecular ion peak at m/z 269 (M⁺) with fragmentation patterns matching the thiadiazole and benzyl sulfide moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. anticancer effects)?
- Experimental Design :
- Use standardized assays (e.g., MTT for cytotoxicity, maximal electroshock for anticonvulsant activity).
- Control variables: Compound purity (>95%), solvent (DMSO concentration <0.1%), and cell line/pathogen strain .
- Data Analysis :
- Compare EC₅₀/IC₅₀ values across studies. Discrepancies may arise from differences in assay conditions or substituent effects on the thiadiazole ring .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) to assess electronic properties (e.g., HOMO-LUMO gap, dipole moment) .
- Molecular Docking : Simulate interactions with enzymes like γ-aminobutyric acid (GABA) transaminase using AutoDock Vina. Key residues (e.g., Arg220) may form hydrogen bonds with the thiadiazole sulfur .
- Table 2 : Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| GABA Transaminase | −8.2 | H-bond: S···Arg220; hydrophobic: fluorobenzyl···Phe65 |
Q. How can structural modifications enhance pharmacological properties while maintaining stability?
- Derivative Design :
- Bioisosteric Replacement : Substitute the 4-fluorobenzyl group with 4-chlorobenzyl to enhance lipophilicity (logP increase by ~0.5) .
- Hybrid Molecules : Conjugate with triazole moieties to improve water solubility via hydrogen bonding .
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Sulfide oxidation to sulfone is a major degradation pathway .
Methodological Considerations
Q. What strategies mitigate sulfur-related side reactions during synthesis?
- Protection of Thiol Groups : Use trityl chloride to temporarily protect the thiadiazole thiol before alkylation .
- Inert Atmosphere : Perform reactions under N₂ to prevent oxidation of sulfide to sulfoxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
